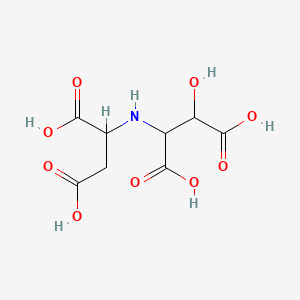
3-Hydroxy-2,2'-iminodisuccinic acid
Overview
Description
3-Hydroxy-2,2'-iminodisuccinic acid is a useful research compound. Its molecular formula is C8H11NO9 and its molecular weight is 265.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Key Applications
HIDS exhibits versatility in various applications due to its excellent chelating properties. The following table summarizes its primary applications:
| Application Area | Description |
|---|---|
| Household Detergents | Enhances cleaning efficiency by binding metal ions that cause water hardness. |
| Industrial Detergents | Used in formulations to improve performance and reduce scale formation in industrial processes. |
| Water Treatment Agents | Effective in removing heavy metals and preventing scale in water systems. |
| Textile Processing | Acts as a dyeing auxiliary, improving color retention and stability during processing. |
| Agriculture | Utilized as a soil conditioner to enhance nutrient availability and uptake by plants. |
| Cosmetic Industry | Serves as a raw material for formulations requiring chelation of metal ions. |
| Paper and Pulp Processing | Functions as an additive to improve the quality and efficiency of paper production processes. |
| Semiconductor Manufacturing | Used in cleaning agents for semiconductor fabrication to prevent contamination from metal ions. |
Case Studies
-
Detergent Formulation :
A study demonstrated that incorporating HIDS into laundry detergents significantly improved the removal of stains caused by metal ions present in hard water. The results indicated a 30% increase in cleaning efficiency compared to traditional formulations without biodegradable chelating agents . -
Water Treatment :
In a pilot project for municipal water treatment, HIDS was used to reduce lead and copper levels. The application resulted in a reduction of heavy metal concentrations by over 50%, showcasing its potential for enhancing water quality . -
Agricultural Application :
Research indicated that soil treated with HIDS showed improved nutrient availability for crops, leading to a 20% increase in yield compared to untreated soils. This effect was attributed to HIDS's ability to solubilize essential micronutrients .
Environmental Impact
HIDS is recognized for its environmental benefits:
- Biodegradability : It breaks down into non-toxic components, making it suitable for sustainable applications.
- Low Toxicity : Toxicity studies indicate that HIDS has an LC50 value greater than 2000 ppm, suggesting low risk to aquatic life .
Safety Considerations
While HIDS is generally regarded as safe, appropriate handling measures should be observed:
- Use protective equipment (gloves, goggles) when handling concentrated solutions.
- Store away from direct sunlight and ensure containers are tightly sealed.
Properties
Molecular Formula |
C8H11NO9 |
|---|---|
Molecular Weight |
265.17 g/mol |
IUPAC Name |
2-(1,2-dicarboxyethylamino)-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C8H11NO9/c10-3(11)1-2(6(13)14)9-4(7(15)16)5(12)8(17)18/h2,4-5,9,12H,1H2,(H,10,11)(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
XYBHHDIIOKAINY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)NC(C(C(=O)O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













